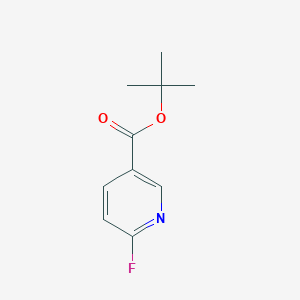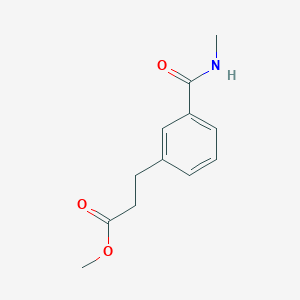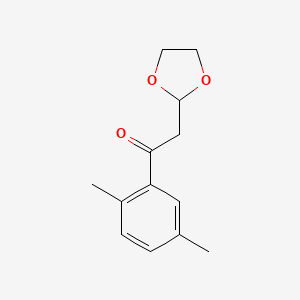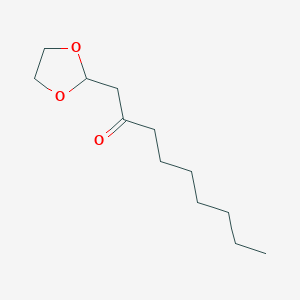
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide
Descripción general
Descripción
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide is a chemical compound belonging to the class of heterocyclic compounds. Its molecular formula is C₆H₄BrFN₂O₂S with a molecular weight of approximately 277.14 g/mol . This compound combines a pyridine ring, a fluorobenzene moiety, and a sulfonamide group.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit properties useful in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photosensitizing Properties for Photocatalytic Applications
Studies have explored the synthesis and photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds have demonstrated effective photosensitizing abilities, making them suitable for photocatalytic applications. This application is significant in areas such as environmental remediation and green chemistry (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization for Various Applications
The synthesis and characterization of compounds like N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide have been explored for various applications. This includes its role in the synthesis of novel molecular structures and its potential use in biochemical studies and materials science. The detailed characterization of such compounds lays the foundation for their application in diverse scientific fields (Hasan et al., 2003).
Applications in Corrosion Inhibition
Research has also focused on the use of derivatives of N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds in preventing corrosion of metals, highlighting their potential industrial applications (Kaya et al., 2016).
Antimicrobial and Antifungal Properties
Some studies have synthesized and evaluated N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide derivatives for their antimicrobial and antifungal activities. These compounds have shown potential in the development of new therapeutic agents, particularly in combating resistant strains of bacteria and fungi (Babu, Srinivasulu, & Kotakadi, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O2S/c12-8-5-10(7-14-6-8)15-18(16,17)11-3-1-9(13)2-4-11/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFKGZOSLJFEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-3-yl)-4-fluorobenzenesulfonamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


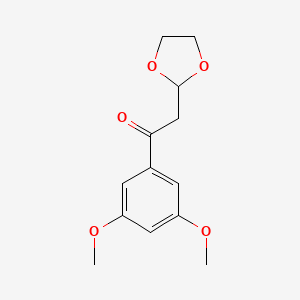
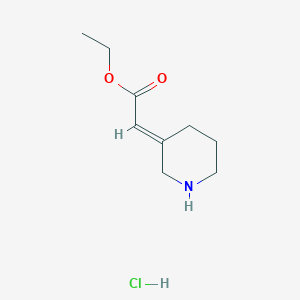
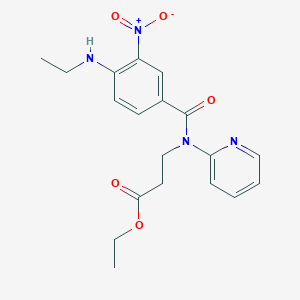
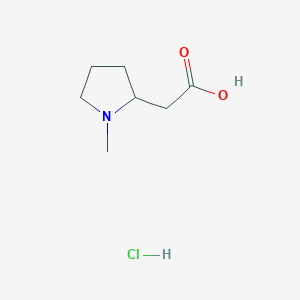
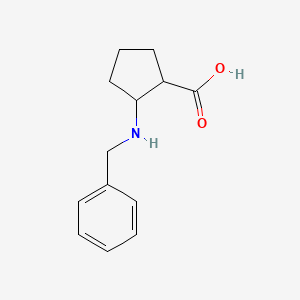
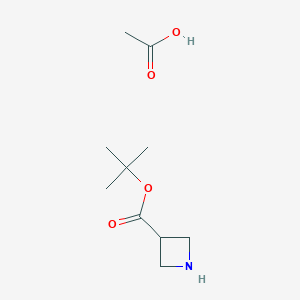

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
